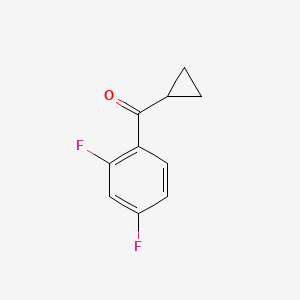

Cyclopropyl 2,4-difluorophenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKCOBHJTXEYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437457 | |

| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60131-34-2 | |

| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cyclopropyl 2,4-difluorophenyl ketone chemical properties

An In-depth Technical Guide to the Chemical Properties of Cyclopropyl 2,4-Difluorophenyl Ketone

Introduction

This compound, identified by CAS number 60131-34-2, is a chemical compound of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure incorporates a strained cyclopropyl ring and an electron-deficient 2,4-difluorophenyl group, features that impart unique reactivity and make it a valuable building block for more complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the difluorophenyl group can modulate pharmacokinetic properties.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions. The compound is typically a colorless to light yellow solid-liquid mixture at room temperature and should be stored in a dry, sealed container.[3][6]

| Property | Value | Source |

| CAS Number | 60131-34-2 | [1][2] |

| Molecular Formula | C₁₀H₈F₂O | [2] |

| Molecular Weight | 182.17 g/mol | [7] (for monofluorinated analog) |

| Appearance | Colorless to light yellow Solid-liquid mixture | [6] |

| Storage Temperature | Room Temperature, Sealed in Dry | [3][6] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of this compound. While a specific spectrum for this exact molecule is not publicly available in the search results, the expected characteristics can be inferred from the analysis of similar ketone-containing structures.[8][9]

| Spectroscopy | Expected Characteristics |

| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹ due to conjugation with the aromatic ring.[9][10] |

| ¹H NMR Spectroscopy | Protons on the cyclopropyl ring would appear in the upfield region (approx. 1.0-1.5 ppm). Aromatic protons on the difluorophenyl ring would show complex splitting patterns in the downfield region (approx. 7.0-8.0 ppm) due to fluorine coupling. The proton on the carbon adjacent to the carbonyl would be deshielded (approx. 2.5-3.0 ppm).[9][11] |

| ¹³C NMR Spectroscopy | The carbonyl carbon signal is expected to be significantly downfield, typically in the range of 190-200 ppm.[9][12] Carbons of the cyclopropyl ring would appear in the upfield region (approx. 10-20 ppm).[12] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed. Characteristic fragmentation patterns for ketones, such as alpha-cleavage of the cyclopropyl or phenyl groups, would be expected.[9][10] |

Chemical Synthesis and Reactivity

The synthesis of aryl cyclopropyl ketones can be achieved through various established methods. A common approach involves the cyclopropanation of an α,β-unsaturated ketone precursor.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction

This protocol is a representative method adapted from general procedures for synthesizing aryl cyclopropyl ketones from their corresponding chalcone precursors.[13]

Materials:

-

(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (α,β-unsaturated ketone precursor)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.2 eq) under a nitrogen atmosphere.

-

Anhydrous DMSO is added, and the suspension is heated to 70-80°C for approximately one hour, or until hydrogen evolution ceases, to form the dimsyl anion. The resulting solution is cooled to room temperature.

-

Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise to the solution, keeping the temperature below 30°C. The mixture is stirred for 10-15 minutes to form the sulfur ylide.

-

A solution of the α,β-unsaturated ketone precursor (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the temperature at or below 30°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by pouring the mixture into ice-water and then extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with water, then with a saturated aqueous ammonium chloride solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The strained cyclopropyl ring and the electrophilic carbonyl carbon are the primary sites of reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring further activates the carbonyl group towards nucleophilic attack.

One notable reaction of related structures involves rearrangement. For instance, cyclopropyl-substituted fluoroepoxides, which can be derived from cyclopropyl ketones, undergo divergent rearrangements depending on the reaction conditions.[14] In the presence of an acid catalyst, a 1,5-fluorine migration can occur through a carbocation intermediate formed by the ring-opening of the cyclopropyl group.[14] This reactivity highlights the potential of the cyclopropyl ketone moiety to act as a precursor for structurally diverse fluorinated compounds.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutically active molecules.[4] The cyclopropyl group is a "bioisostere" often used to replace other groups (like a phenyl ring) to improve a drug's properties.[15]

Key contributions of its structural motifs:

-

Cyclopropyl Group: Confers conformational rigidity, enhances metabolic stability by protecting adjacent sites from oxidation, and can increase binding potency.[5] Its unique electronic properties, with enhanced π-character in its C-C bonds, allow it to participate in favorable interactions with biological targets.[5]

-

Difluorophenyl Group: The fluorine atoms can increase binding affinity through hydrogen bonding or dipole interactions, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and oral bioavailability.

A significant potential application for compounds derived from this ketone is the inhibition of monoamine oxidases (MAO). Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of MAO, which are important targets for treating depression and neurodegenerative diseases.[4] The ketone can serve as a precursor for synthesizing such amine derivatives. It is also an intermediate in the synthesis of the antiplatelet drug Prasugrel.[16][17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, general precautions for handling similar ketones should be followed. This includes using appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[18] Handling should occur in a well-ventilated area or a chemical fume hood.[18][19] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20] The compound may cause skin and eye irritation.[19]

Conclusion

This compound is a versatile chemical intermediate with a valuable combination of structural features. Its unique physical and chemical properties, driven by the strained cyclopropyl ring and the electron-withdrawing difluorophenyl group, make it a key starting material for synthesizing complex, high-value molecules. Its role as a building block in the development of therapeutic agents, particularly in the fields of neuropharmacology and cardiovascular medicine, underscores its importance to the scientific research and drug development community.

References

- 1. This compound | 60131-34-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:60131-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 60131-34-2 [amp.chemicalbook.com]

- 7. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropyl 2,4-xylyl ketone | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. benchchem.com [benchchem.com]

- 16. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. benchchem.com [benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Cyclopropyl 2,4-Difluorophenyl Ketone: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-difluorophenyl ketone, identified by the CAS Number 60131-34-2, is a fluorinated aromatic ketone with potential applications in pharmaceutical and agrochemical research and development. Its unique structural combination of a cyclopropyl ring and a difluorinated phenyl group imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This technical guide provides a detailed overview of the core physical properties of this compound, outlines the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical method development.

| Property | Value | Reference |

| IUPAC Name | Cyclopropyl(2,4-difluorophenyl)methanone | N/A |

| CAS Number | 60131-34-2 | [1] |

| Molecular Formula | C₁₀H₈F₂O | N/A |

| Molecular Weight | 182.17 g/mol | Calculated |

| Appearance | Colorless to light yellow solid-liquid mixture | N/A |

| Boiling Point | 243.3 °C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| Refractive Index | 1.539 | [2] |

| Flash Point | 92.4 °C | [2] |

| Melting Point | Not available | [3] |

| Solubility | Data not available. See experimental protocol below. | |

| Storage | Store in a dry, sealed container at room temperature. | N/A |

Note: The molecular weight was calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u).

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

If the sample is solid, finely powder a small amount of this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Note: As some sources describe the compound as a "solid-liquid mixture," it may exist as a liquid at or near room temperature, or it may have a low melting point. If the substance is entirely liquid at room temperature, this protocol is not applicable.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heat the apparatus slowly and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer or a precise graduated cylinder (e.g., 1 mL or 5 mL)

-

Analytical balance

Procedure:

-

Accurately weigh a clean, dry pycnometer or graduated cylinder on an analytical balance.

-

Carefully add a known volume of liquid this compound to the pycnometer or graduated cylinder.

-

Reweigh the container with the liquid to determine the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For higher accuracy, the determination should be repeated multiple times, and the average value reported. The temperature at which the measurement is made should also be recorded.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane, dimethyl sulfoxide).

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Add a small volume (e.g., 1 mL) of a chosen solvent to the first test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Observe the mixture to determine if the compound has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent at that concentration.

-

If the compound does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility. Note any changes upon cooling.

-

Repeat the process for each of the selected solvents.

-

Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the amount of solute and solvent can be precisely measured to determine the solubility in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of a novel chemical compound like this compound.

References

An In-depth Technical Guide to the Structure Elucidation of Cyclopropyl 2,4-difluorophenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of cyclopropyl 2,4-difluorophenyl ketone. While direct experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to guide researchers in the characterization of this and similar molecules.

Chemical Structure and Properties

This compound, with the molecular formula C₁₀H₈F₂O, possesses a chemical structure characterized by a cyclopropyl group and a 2,4-difluorophenyl group attached to a central carbonyl moiety.

Molecular Structure:

Caption: Chemical structure of (2,4-difluorophenyl)(cyclopropyl)methanone.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established spectroscopic correlations.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3', H-5' | ~1.10 - 1.30 | m | - |

| H-2' | ~2.50 - 2.70 | m | - |

| H-6 | ~7.90 - 8.10 | dd | J_ortho ≈ 8.5, J_meta ≈ 2.5 |

| H-5 | ~6.90 - 7.10 | ddd | J_ortho ≈ 8.5, J_meta ≈ 8.5, J_para ≈ 2.5 |

| H-3 | ~6.80 - 7.00 | ddd | J_ortho ≈ 8.5, J_meta ≈ 2.5, J_F-H ≈ 8.5 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 - 205 |

| C-1 | ~125 - 135 (d, ¹J_CF) |

| C-2 | ~160 - 170 (d, ¹J_CF) |

| C-3 | ~104 - 114 (d, ²J_CF) |

| C-4 | ~162 - 172 (d, ¹J_CF) |

| C-5 | ~111 - 121 (d, ²J_CF) |

| C-6 | ~130 - 140 (d, ³J_CF) |

| C-1' | ~18 - 25 |

| C-2', C-3' | ~10 - 15 |

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (cyclopropyl) | 3080 - 3000 | Medium |

| C=O (ketone) | 1680 - 1660 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-F | 1250 - 1000 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 182 | [M]⁺ |

| 154 | [M - CO]⁺ |

| 141 | [M - C₃H₅]⁺ |

| 127 | [C₇H₄F₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum with a spectral width of 0 to 220 ppm.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

Sample Introduction:

-

If the compound is sufficiently volatile, it can be introduced via a direct insertion probe or gas chromatography (GC-MS).

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Data Acquisition:

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-500 amu.

Visualization of the Structure Elucidation Workflow

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: A workflow diagram for the synthesis and structural analysis.

Caption: Integration of spectroscopic data to confirm the chemical structure.

An In-depth Technical Guide to Cyclopropyl 2,4-Difluorophenyl Ketone

CAS Number: 60131-34-2

This technical guide provides a comprehensive overview of cyclopropyl 2,4-difluorophenyl ketone, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 60131-34-2 |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Predicted ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.0 ppm) and aliphatic region for the cyclopropyl protons (δ 0.8-3.0 ppm). |

| Predicted ¹³C NMR | Carbonyl carbon signal expected around δ 195-205 ppm. Aromatic carbons will show splitting due to fluorine coupling. Cyclopropyl carbons will appear at high field. |

| Predicted IR Spectra | A strong carbonyl (C=O) stretching band is expected in the range of 1680-1700 cm⁻¹. |

| Predicted Mass Spectra | The molecular ion peak (M+) would be observed at m/z 182. |

Synthesis of Cyclopropyl Phenyl Ketones: A General Overview

The synthesis of aryl cyclopropyl ketones, including the 2,4-difluoro derivative, can be achieved through several established synthetic routes. A common and effective method is the oxidation of the corresponding alcohol precursor, which itself is synthesized via a Grignard reaction.

Experimental Protocol: A General Two-Step Synthesis

The following is a general experimental protocol for the synthesis of phenyl cyclopropyl ketones, which can be adapted for the preparation of this compound.

Step 1: Synthesis of Cyclopropyl(phenyl)methanol Precursor

-

Reaction Setup: To a solution of a phenyl Grignard reagent (prepared from the corresponding bromophenyl derivative and magnesium) in an anhydrous ether solvent such as THF, add cyclopropanecarboxaldehyde dropwise at 0 °C under an inert atmosphere.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the cyclopropyl(phenyl)methanol.

Step 2: Oxidation to Cyclopropyl Phenyl Ketone

-

Reaction Setup: Dissolve the cyclopropyl(phenyl)methanol from the previous step in a suitable organic solvent, such as dichloromethane.

-

Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at room temperature.

-

Reaction: Stir the mixture until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to obtain the desired cyclopropyl phenyl ketone.

Caption: General workflow for the two-step synthesis of cyclopropyl phenyl ketones.

Applications in Medicinal Chemistry and Drug Development

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1] While specific biological data for this compound is limited, its structural features suggest potential applications as an intermediate in the synthesis of bioactive molecules.

Derivatives of similar structures, such as those containing a 2,4-difluorophenyl group, have been investigated as inhibitors of key biological targets. For instance, compounds incorporating the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a crucial target in cancer therapy.[2]

Furthermore, the cyclopropylamine pharmacophore, which can be derived from cyclopropyl ketones, is a known mechanism-based inhibitor of monoamine oxidases (MAO), enzymes implicated in the pathophysiology of depression and neurodegenerative disorders.[1]

Potential Signaling Pathway Involvement

Given the role of related compounds as VEGFR-2 inhibitors, it is plausible that derivatives of this compound could be designed to modulate the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.

References

cyclopropyl 2,4-difluorophenyl ketone mechanism of formation

An In-depth Technical Guide on the Formation of Cyclopropyl 2,4-Difluorophenyl Ketone

This technical guide provides a comprehensive overview of the formation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the underlying reaction mechanism, provides representative experimental protocols, and summarizes relevant data for researchers, scientists, and drug development professionals.

Core Reaction: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[3] A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction.[4][5]

Mechanism of Formation

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the cyclopropanecarbonyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atoms on the benzene ring are deactivating groups but are ortho, para-directing. Acylation can, therefore, occur at positions ortho or para to the fluorine atoms. Due to steric hindrance, the para position relative to one fluorine and ortho to the other (the 4-position) is a likely site of acylation.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, and hydrogen chloride as a byproduct.

Visualizing the Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a general procedure can be adapted from similar Friedel-Crafts acylation reactions.[6]

Materials:

-

1,3-Difluorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: The mixture is cooled in an ice bath to 0-5 °C. A solution of cyclopropanecarbonyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel over approximately 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Aromatic Substrate: Following the addition of the acyl chloride, 1,3-difluorobenzene is added dropwise to the reaction mixture, again maintaining the low temperature.

-

Reaction: After the complete addition of the reactants, the reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Washing: The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize typical quantitative data that could be expected from the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Molar Ratio (1,3-difluorobenzene : Cyclopropanecarbonyl chloride : AlCl₃) | 1 : 1.1 : 1.2 | Adapted from[6] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 3 - 5 hours | [6] |

| Typical Yield (Crude) | 75-85% | Estimated |

| Typical Yield (Purified) | 60-70% | Estimated |

Table 2: Physicochemical and Spectroscopic Data of the Product

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.0 (m, 1H), 6.9-7.1 (m, 2H), 2.5-2.7 (m, 1H), 1.0-1.3 (m, 4H) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 195-197 (C=O), 160-165 (d, C-F), 130-135 (m), 110-115 (m), 105-110 (t, C-F), 15-20 (CH), 10-15 (CH₂) (Predicted) |

| ¹⁹F NMR (CDCl₃, ppm) | δ -100 to -110 (m), -110 to -120 (m) (Predicted) |

| IR (cm⁻¹) | ~1680 (C=O stretching), ~1600, ~1500 (Aromatic C=C stretching), ~1200-1300 (C-F stretching) |

| Mass Spectrometry (m/z) | 182 (M⁺) |

Note: The spectroscopic data are predicted values and may vary based on experimental conditions.

Conclusion

The formation of this compound is efficiently achieved through the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride using a Lewis acid catalyst. The mechanism involves the generation of an acylium ion, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity. The provided experimental protocol and workflow offer a practical guide for its synthesis in a laboratory setting. The expected quantitative and spectroscopic data serve as a reference for product characterization. This technical guide provides a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

The Reactivity of the Cyclopropyl Group in Cyclopropyl 2,4-difluorophenyl Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the cyclopropyl group in cyclopropyl 2,4-difluorophenyl ketone. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic and steric properties imparted by the cyclopropyl and 2,4-difluorophenyl moieties. This document details the synthesis, stability, and characteristic reactions of this ketone, with a focus on the ring-opening transformations of the cyclopropyl group under various conditions. Experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are provided to serve as a valuable resource for professionals in the field.

Introduction

Cyclopropyl ketones are a versatile class of organic compounds characterized by the presence of a three-membered cyclopropane ring adjacent to a carbonyl group. The inherent ring strain of the cyclopropyl group, estimated to be around 27 kcal/mol, makes it a latent source of reactivity, susceptible to cleavage under various conditions.[1] When conjugated with an aromatic ketone, the electronic properties of the aryl substituent significantly influence the reactivity of the cyclopropyl ring.

In the case of this compound, the presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon and polarize the bonds of the cyclopropyl ring, making it more susceptible to nucleophilic attack and ring-opening reactions.[2] This guide explores the key aspects of the synthesis and reactivity of this specific ketone, providing a foundation for its application in the design and development of novel chemical entities.

Synthesis of this compound

The most common and direct method for the synthesis of aryl cyclopropyl ketones is the Friedel-Crafts acylation of the corresponding aromatic compound with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

-

1,3-Difluorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15 minutes, add 1,3-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of the Cyclopropyl Group

The reactivity of the cyclopropyl group in this compound is dominated by ring-opening reactions, driven by the release of ring strain. The presence of the electron-withdrawing 2,4-difluorophenyl group significantly influences the regioselectivity and rate of these reactions.

Acid-Catalyzed Ring-Opening

Under acidic conditions (either Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a benzylic carbocation, which is stabilized by the aromatic ring. The electron-withdrawing fluorine atoms on the phenyl ring will destabilize this carbocation, potentially leading to slower reaction rates compared to unsubstituted or electron-donating group substituted analogs.

Diagram 2: General Mechanism of Acid-Catalyzed Ring-Opening

Caption: General mechanism for acid-catalyzed ring-opening of cyclopropyl ketones.

Reductive Ring-Opening

Reductive cleavage of the cyclopropane ring can be achieved using various reducing agents. For instance, reduction with zinc in ethanol is proposed to proceed through an anion-radical intermediate. The presence of the aryl group facilitates this reaction.

Transition Metal-Catalyzed Reactions

Palladium-catalyzed reactions have been shown to efficiently promote the ring-opening of aryl cyclopropyl ketones. These reactions can lead to the stereoselective formation of α,β-unsaturated ketones. The specific catalytic system and reaction conditions will determine the product outcome.

Quantitative Data

Table 1: Relative Rates of Acid-Catalyzed Hydroarylation of Various Cyclopropyl Ketones

| Cyclopropyl Ketone | Substituent on Phenyl Ring | Relative Rate |

| Cyclopropyl methyl ketone | N/A | Faster |

| Cyclopropyl phenyl ketone | None | Intermediate |

| Cyclopropyl 4-methoxyphenyl ketone | 4-Methoxy (electron-donating) | Slower |

| Cyclopropyl p-nitrophenyl ketone | 4-Nitro (electron-withdrawing) | Expected to be significantly faster |

Data adapted from a qualitative comparison of reaction rates. The trend suggests that electron-withdrawing groups on the phenyl ring accelerate the acid-catalyzed ring-opening.[2]

Spectroscopic Data (Predicted)

The following table summarizes the predicted key spectroscopic data for this compound. These predictions are based on typical values for similar structures and can be used for characterization purposes.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR | Multiplets for cyclopropyl protons (~1.0-1.5 ppm and ~2.5-3.0 ppm), and multiplets for aromatic protons (~6.9-8.0 ppm). |

| ¹³C NMR | Carbonyl carbon (~195-205 ppm), aromatic carbons (with C-F couplings), and cyclopropyl carbons (~10-25 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 182.05, and characteristic fragmentation patterns including loss of the cyclopropyl group. |

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its reactivity is primarily governed by the strained cyclopropyl ring, which is activated by the electron-withdrawing 2,4-difluorophenyl group. This activation facilitates a variety of ring-opening reactions under acidic, reductive, or transition-metal-catalyzed conditions, providing access to a range of functionalized linear and cyclic compounds. While specific experimental data for this compound is limited, the information on analogous systems provides a strong foundation for predicting its behavior and designing synthetic strategies. Further research into the specific reaction kinetics and yields for this ketone will undoubtedly expand its utility as a valuable building block in drug discovery and development.

References

Spectroscopic and Synthetic Profile of Cyclopropyl 2,4-Difluorophenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for cyclopropyl 2,4-difluorophenyl ketone. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages established chemical principles and spectroscopic data from analogous compounds to present a predictive yet robust analysis. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated aryl ketones. All spectral data presented are predicted based on established spectroscopic correlations and data from similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3' | 7.95 - 8.05 | ddd | J(H-F) ≈ 8.8, J(H-H) ≈ 8.8, J(H-H) ≈ 6.5 |

| H-5' | 6.95 - 7.05 | ddd | J(H-F) ≈ 11.0, J(H-H) ≈ 8.8, J(H-H) ≈ 2.5 |

| H-6' | 7.25 - 7.35 | m | |

| Cyclopropyl CH | 2.55 - 2.65 | m | |

| Cyclopropyl CH₂ | 1.20 - 1.30 | m | |

| Cyclopropyl CH₂' | 1.00 - 1.10 | m |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 198 - 202 | d, J ≈ 4 |

| C-1' | 122 - 126 | dd, J ≈ 12, 4 |

| C-2' | 164 - 168 | dd, J ≈ 255, 12 |

| C-3' | 132 - 136 | dd, J ≈ 10, 3 |

| C-4' | 161 - 165 | dd, J ≈ 255, 12 |

| C-5' | 104 - 108 | t, J ≈ 25 |

| C-6' | 112 - 116 | dd, J ≈ 22, 4 |

| Cyclopropyl CH | 16 - 20 | |

| Cyclopropyl CH₂ | 10 - 14 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (cyclopropyl) | 3080 - 3000 | Medium |

| C=O stretch (ketone) | 1680 - 1660 | Strong |

| C=C stretch (aromatic) | 1610 - 1580 | Medium-Strong |

| C-F stretch | 1280 - 1100 | Strong |

| Cyclopropyl ring deformation | ~1020 | Medium |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ |

| 153 | 40 | [M - C₂H₅]⁺ |

| 141 | 80 | [M - C₃H₅]⁺ or [C₇H₄F₂O]⁺ |

| 113 | 60 | [C₆H₄F₂]⁺ |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. This protocol is based on general procedures reported for the synthesis of similar aryl cyclopropyl ketones.

Synthesis of this compound

Reaction Scheme:

Materials:

-

1,3-Difluorobenzene (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher NMR spectrometer.

-

Samples should be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):

-

Mass spectra should be obtained using an electron ionization (EI) mass spectrometer.

-

The molecular ion peak and fragmentation pattern should be analyzed to confirm the molecular weight and structure.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Relationship between spectroscopic techniques and molecular information obtained.

An In-depth Technical Guide to the Thermodynamic Properties of Cyclopropyl 2,4-Difluorophenyl Ketone

Disclaimer: As of the latest literature review, specific experimental thermodynamic data for cyclopropyl 2,4-difluorophenyl ketone is not publicly available. This guide is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals on the essential thermodynamic properties of this compound and the established methodologies for their determination. The quantitative data presented herein is hypothetical and serves as a placeholder to illustrate the proper structure for data presentation.

This technical guide outlines the critical thermodynamic parameters necessary for understanding the chemical behavior, stability, and potential applications of this compound. A thorough grasp of these properties is fundamental for process development, safety assessment, and formulation in the pharmaceutical and chemical industries.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its energy profile and behavior under varying conditions. For this compound, the key parameters of interest include the standard enthalpy of formation, standard molar entropy, and heat capacity. These values are crucial for predicting reaction equilibria, heats of reaction, and the compound's stability.

Table 1: Hypothetical Thermodynamic Data for this compound

| Thermodynamic Property | Symbol | Value (Hypothetical) | Units | Phase |

| Standard Enthalpy of Formation | ΔHf° | -350.5 | kJ/mol | Gas |

| Standard Molar Entropy | S° | 420.8 | J/(mol·K) | Gas |

| Molar Heat Capacity (constant pressure) | Cp,m | 215.3 | J/(mol·K) | Gas |

| Gibbs Free Energy of Formation | ΔGf° | -280.2 | kJ/mol | Gas |

| Enthalpy of Vaporization | ΔHvap | 55.6 | kJ/mol | Liquid |

| Enthalpy of Fusion | ΔHfus | 25.1 | kJ/mol | Solid |

| Enthalpy of Combustion | ΔHc° | -5200.7 | kJ/mol | Liquid |

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the standard methodologies for measuring the key thermodynamic parameters of a compound like this compound.

2.1. Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is determined using combustion calorimetry.

-

Apparatus: A static-bomb combustion calorimeter.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

-

The bomb is pressurized with a high-purity oxygen atmosphere.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, in conjunction with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF).

-

2.2. Heat Capacity (Cp,m)

Differential Scanning Calorimetry (DSC) is a primary method for measuring heat capacity.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of the ketone is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, linear rate over the desired temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

The measurement is calibrated using a standard material with a known heat capacity, such as sapphire.

-

2.3. Enthalpy of Phase Transition (ΔHvap, ΔHfus)

The enthalpies of vaporization and fusion are also determined using calorimetry.

-

Enthalpy of Fusion (ΔHfus):

-

Method: Differential Scanning Calorimetry (DSC) is used.

-

Procedure: The sample is cooled until it crystallizes and then heated at a constant rate through its melting point. The energy absorbed during the melting process is integrated to determine the enthalpy of fusion.

-

-

Enthalpy of Vaporization (ΔHvap):

-

Method: The Clausius-Clapeyron equation is applied to vapor pressure data measured at different temperatures.

-

Procedure: The vapor pressure of the liquid sample is measured at various temperatures using a static or dynamic apparatus. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line whose slope is proportional to the enthalpy of vaporization.

-

Visualizations

3.1. Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the experimental determination of the core thermodynamic properties of a novel compound.

3.2. Interrelation of Core Thermodynamic Properties

This diagram illustrates the fundamental relationships between the primary thermodynamic state functions.

Conclusion

While specific experimental data for this compound is yet to be reported in the public domain, this guide provides the necessary framework for its thermodynamic characterization. The experimental protocols detailed herein are robust and widely accepted for generating high-quality thermodynamic data. The acquisition of such data is an essential step in the comprehensive physicochemical profiling of this compound, enabling its effective and safe application in research and development.

Potential Research Areas for Cyclopropyl 2,4-Difluorophenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 2,4-difluorophenyl ketone is a synthetic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. The unique combination of a strained cyclopropyl ring and an electron-deficient 2,4-difluorophenyl moiety offers a rich scaffold for the development of novel therapeutic agents. This technical guide explores potential research avenues for this compound, including its synthesis, functionalization, and application in the discovery of kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer agents. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate further investigation into this promising chemical entity.

Introduction

The cyclopropyl group is a highly valued motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[1] When coupled with a 2,4-difluorophenyl ring, a common substituent in bioactive molecules that can enhance binding affinity and pharmacokinetic properties, the resulting this compound scaffold presents a compelling starting point for the design of novel therapeutics.[2] This guide outlines key areas of research for this compound, providing a foundation for its exploration in drug development programs.

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound: Friedel-Crafts acylation and the Corey-Chaykovsky reaction.

Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This is a direct and efficient method for the synthesis of aryl ketones.

Reaction:

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol of limiting reagent) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.

-

After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the organic layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Plausible Yield: Based on similar reactions, a yield of 60-80% can be expected.

Method 2: Corey-Chaykovsky Cyclopropanation of a Chalcone Precursor

This two-step method involves the synthesis of a chalcone followed by cyclopropanation.

Step 1: Synthesis of 2',4'-Difluorochalcone

Reaction:

Step 2: Corey-Chaykovsky Reaction

Reaction:

Experimental Protocol (Corey-Chaykovsky Reaction): [1][3][4]

-

To a stirred solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO, 10 mL/mmol of limiting reagent) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

-

Add a solution of the 2',4'-difluorochalcone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target ketone.

Plausible Yield: The cyclopropanation step can be expected to yield 70-90% of the product.

Spectroscopic Data (Predicted)

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃) | δ 7.8-8.0 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 2.5-2.7 (m, 1H, CO-CH), 1.1-1.3 (m, 2H, cyclopropyl CH₂), 0.9-1.1 (m, 2H, cyclopropyl CH₂) ppm. |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~165 (d, JCF ≈ 255 Hz, C-F), ~162 (d, JCF ≈ 255 Hz, C-F), ~133 (dd, JCF ≈ 10, 3 Hz, Ar-CH), ~120 (dd, JCF ≈ 12, 4 Hz, Ar-C), ~112 (dd, JCF ≈ 21, 4 Hz, Ar-CH), ~105 (t, JCF ≈ 26 Hz, Ar-CH), ~18 (CO-CH), ~12 (cyclopropyl CH₂) ppm. Note: The aromatic region will show complex splitting due to C-F coupling. |

| Mass Spec (EI) | M⁺ at m/z = 182.05. Fragmentation may show loss of the cyclopropyl group (m/z = 141) and the 2,4-difluorophenyl group (m/z = 113). |

Potential Research Areas

The unique structural features of this compound make it an attractive scaffold for several areas of drug discovery.

Kinase Inhibitors

Hypothesis: The 2,4-difluorophenyl group is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. The cyclopropyl ketone moiety can be functionalized to introduce various pharmacophores that can target other key regions of the ATP-binding pocket.

Proposed Research Workflow:

-

Library Synthesis: Utilize the ketone functionality to synthesize a library of derivatives. For example, α-bromination followed by nucleophilic substitution can introduce a variety of side chains. Reductive amination of the ketone can lead to a diverse set of amines.

-

Target Selection: Focus on kinases implicated in cancer and inflammatory diseases where fluorinated inhibitors have shown promise, such as VEGFR-2, EGFR, and various cyclin-dependent kinases (CDKs).[7][8]

-

In Vitro Screening: Screen the synthesized library against a panel of selected kinases using standard assays (e.g., TR-FRET, AlphaScreen).

-

Structure-Activity Relationship (SAR) Studies: Analyze the screening data to identify key structural features that contribute to potency and selectivity.

-

Lead Optimization: Further modify the most promising hits to improve their pharmacological properties.

References

- 1. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Cyclopropyl 2,4-Difluorophenyl Ketone as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-difluorophenyl ketone is a valuable and versatile building block in medicinal chemistry. The unique combination of a strained cyclopropyl ring and an electron-deficient difluorophenyl moiety imparts desirable physicochemical properties to molecules, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the synthesis of key pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of 1,3-difluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Difluorobenzene (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data (Representative)

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (m, 1H), 7.00-6.90 (m, 2H), 2.65 (m, 1H), 1.30-1.10 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 165.0 (dd, J=254, 12 Hz), 160.0 (dd, J=256, 12 Hz), 132.5 (dd, J=10, 3 Hz), 121.0 (dd, J=12, 4 Hz), 112.0 (dd, J=21, 4 Hz), 105.0 (t, J=26 Hz), 18.0, 12.5 |

| Mass Spec (ESI+) | m/z 183.06 [M+H]⁺ |

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a key precursor for the synthesis of chiral amines, which are crucial intermediates in the production of various pharmaceuticals, including antiplatelet agents like Ticagrelor. A common synthetic route involves the conversion of the ketone to an oxime, followed by reduction to the corresponding amine.

Synthesis of this compound Oxime

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Heat the mixture to reflux and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.

Reduction of Oxime to (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine (Representative Chiral Synthesis)

This step typically involves a stereoselective reduction to obtain the desired enantiomer. This can be achieved using chiral reducing agents or through enzymatic resolution. The following is a representative protocol for a non-stereoselective reduction. For a specific enantiomer, a chiral synthesis strategy would be required.

Experimental Protocol:

Materials:

-

This compound oxime (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq) or Sodium borohydride (NaBH₄) with a catalyst

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Water

-

Sodium hydroxide solution

Procedure (using LiAlH₄):

-

In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the oxime (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous MgSO₄.

-

Concentrate to give the crude amine, which can be purified by distillation or chromatography.

Quantitative Data (Representative for Racemic Synthesis)

| Parameter | Value |

| Overall Yield (from ketone) | 60-70% |

| Purity (by HPLC) | >97% |

| Appearance | Colorless oil |

Application as a Precursor for Antifungal Agents

The this compound scaffold can also be utilized in the synthesis of potential antifungal agents, particularly triazole derivatives. A common synthetic strategy involves the α-bromination of the ketone followed by reaction with 1,2,4-triazole.

Synthesis of 2-Bromo-1-(cyclopropyl)-2-(2,4-difluorophenyl)ethanone

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (or another suitable solvent)

Procedure:

-

Dissolve the ketone (1.0 eq) in carbon tetrachloride in a round-bottom flask.

-

Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Synthesis of 1-(Cyclopropyl)-2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Experimental Protocol:

Materials:

-

2-Bromo-1-(cyclopropyl)-2-(2,4-difluorophenyl)ethanone (1.0 eq)

-

1,2,4-Triazole (1.2 eq)

-

Potassium carbonate (1.5 eq)

-

Acetonitrile

Procedure:

-

To a solution of the α-bromo ketone (1.0 eq) in acetonitrile, add 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the triazole derivative.

Quantitative Data (Representative)

| Parameter | Value |

| Overall Yield (from ketone) | 50-65% |

| Purity (by HPLC) | >95% |

Role in Targeting the P2Y12 Signaling Pathway

Pharmaceuticals derived from this compound, such as Ticagrelor, are potent antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. Understanding this signaling pathway is crucial for drug development professionals.

P2Y12 Signaling Pathway

Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This binding initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

Caption: P2Y12 receptor signaling pathway in platelets.

Experimental Workflow: In Vitro Platelet Aggregation Assay

To assess the efficacy of P2Y12 antagonists derived from this compound, an in vitro platelet aggregation assay can be performed.

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion

This compound is a highly valuable building block for the synthesis of complex pharmaceutical molecules. Its strategic use allows for the introduction of key structural motifs that can significantly enhance the biological activity and pharmacokinetic properties of drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile intermediate in drug discovery and development.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclopropyl 2,4-Difluorophenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guiding principles for the synthesis of a variety of biologically relevant heterocyclic compounds utilizing cyclopropyl 2,4-difluorophenyl ketone as a key starting material. The presence of the cyclopropyl moiety offers unique reactivity, while the 2,4-difluorophenyl group can impart desirable pharmacokinetic properties, making this ketone a valuable building block in medicinal chemistry and drug discovery. The following sections detail representative synthetic methodologies for accessing pyrazoles, benzodiazepines, pyridines, and quinolines.

Synthesis of 3-Cyclopropyl-5-(2,4-difluorophenyl)-1H-pyrazole

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a common and effective method for pyrazole synthesis.[3] In this protocol, the this compound can be converted in situ to a 1,3-diketone before cyclization with hydrazine hydrate.

Experimental Protocol

A representative procedure for the synthesis of 3-cyclopropyl-5-(2,4-difluorophenyl)-1H-pyrazole is as follows:

-

In situ formation of the 1,3-dicarbonyl intermediate: To a solution of this compound (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.

-

After stirring for 30 minutes, add an acylating agent, for example, ethyl acetate (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cyclization: To the resulting solution of the in situ generated 1,3-diketone, add hydrazine hydrate (1.5 eq).[4]

-

Reflux the reaction mixture for 4-6 hours.

-

Work-up and purification: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | - |